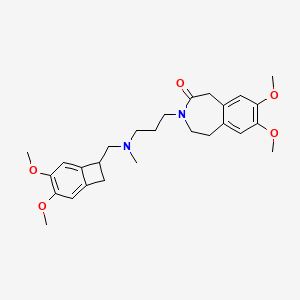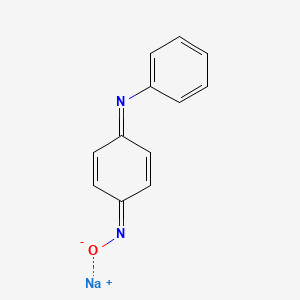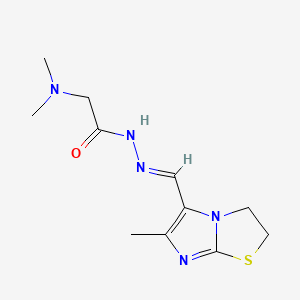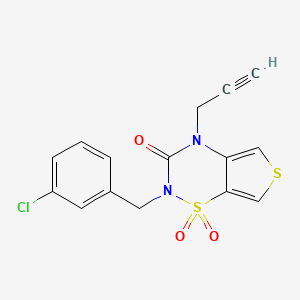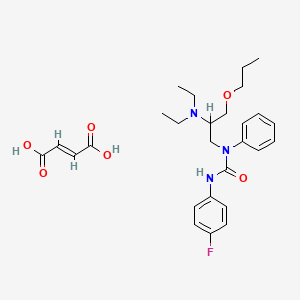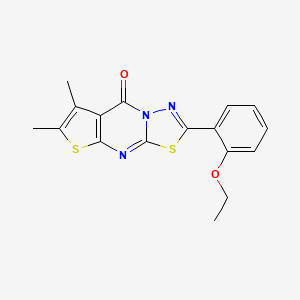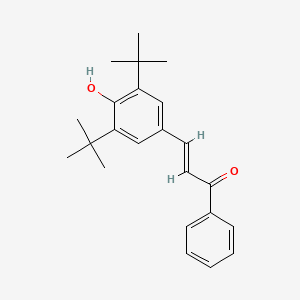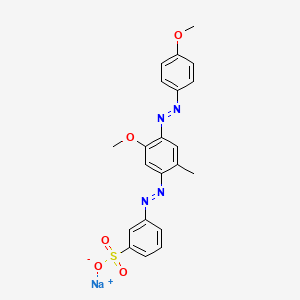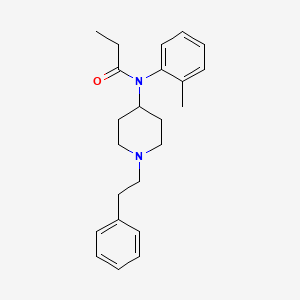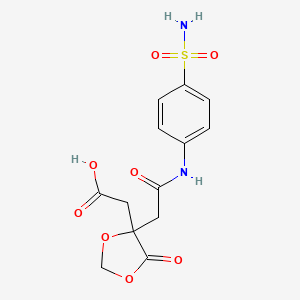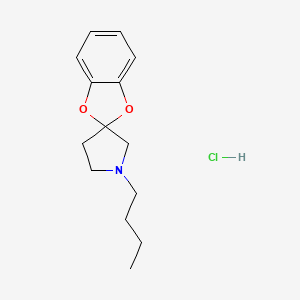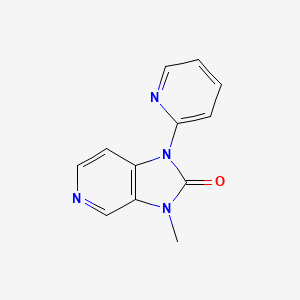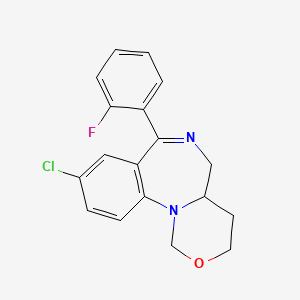
9-Chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-(1,3)oxazino(3,4-a)(1,4)benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-(1,3)oxazino(3,4-a)(1,4)benzodiazepine is a chemical compound with the molecular formula C18H16ClFN2O. It belongs to the class of benzodiazepines, which are known for their psychoactive properties. This compound is characterized by the presence of a chloro group at the 9th position and a fluorophenyl group at the 7th position, along with an oxazino ring fused to the benzodiazepine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-(1,3)oxazino(3,4-a)(1,4)benzodiazepine typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the reaction of an appropriate ortho-diamine with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloro and Fluorophenyl Groups: The chloro group is introduced at the 9th position through a chlorination reaction, while the fluorophenyl group is introduced at the 7th position via a nucleophilic aromatic substitution reaction.
Formation of the Oxazino Ring: The oxazino ring is formed by the cyclization of an appropriate precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
9-Chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-(1,3)oxazino(3,4-a)(1,4)benzodiazepine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.
科学的研究の応用
9-Chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-(1,3)oxazino(3,4-a)(1,4)benzodiazepine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of anxiety and other neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-Chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-(1,3)oxazino(3,4-a)(1,4)benzodiazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Pathways Involved: By binding to GABA receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
9-Chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-(1,3)oxazino(3,4-a)(1,4)benzodiazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the oxazino ring and the specific positioning of the chloro and fluorophenyl groups contribute to its unique interaction with molecular targets and its potential therapeutic applications.
特性
CAS番号 |
112634-57-8 |
|---|---|
分子式 |
C18H16ClFN2O |
分子量 |
330.8 g/mol |
IUPAC名 |
9-chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-[1,3]oxazino[3,4-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H16ClFN2O/c19-12-5-6-17-15(9-12)18(14-3-1-2-4-16(14)20)21-10-13-7-8-23-11-22(13)17/h1-6,9,13H,7-8,10-11H2 |
InChIキー |
LCJOFMUFWIVOIN-UHFFFAOYSA-N |
正規SMILES |
C1COCN2C1CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



